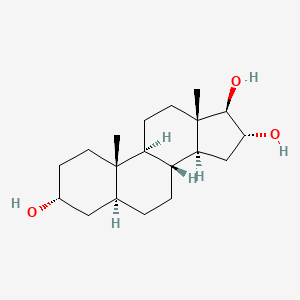
(1-Methylisoquinolin-7-yl)methanamine
Übersicht
Beschreibung
(1-Methylisoquinolin-7-yl)methanamine, also known as 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-methanamine, is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. This compound is highly lipophilic and has been used in various research studies and lab experiments over the years. It has been found to have various biochemical and physiological effects on the body, and has been used in various scientific applications.
Wissenschaftliche Forschungsanwendungen
1-Methylisoquinolin-7-yl)methanamine has been studied extensively in the scientific community due to its unique properties and potential applications. It has been used in various research studies and lab experiments over the years. It has been found to have various biochemical and physiological effects on the body, and has been used in various scientific applications. For example, it has been used as a substrate for enzyme assays, as a model compound for studying the mechanism of enzyme-catalyzed reactions, and as a tool for studying the pharmacokinetics of drug compounds. It has also been used to study the effects of environmental pollutants on the human body, and to study the effects of various drugs on the body.
Wirkmechanismus
The mechanism of action of 1-methylisoquinolin-7-yl)methanamine is not yet fully understood. However, it is believed that it binds to several receptors in the body, including muscarinic, nicotinic, and opioid receptors. It is also believed to interact with various enzymes in the body, such as cytochrome P450 enzymes and monoamine oxidase. These interactions may lead to the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
1-Methylisoquinolin-7-yl)methanamine has been found to have various biochemical and physiological effects on the body. It has been found to have an inhibitory effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been found to inhibit the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. In addition, it has been found to have an analgesic effect, and to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methylisoquinolin-7-yl)methanamine has several advantages for use in lab experiments. It is highly lipophilic, which makes it easy to dissolve in aqueous solutions. It is also relatively stable, and has a low toxicity, making it safe to use in lab experiments. However, it is also important to note that the compound is highly volatile, and may be difficult to handle in certain lab experiments.
Zukünftige Richtungen
1-Methylisoquinolin-7-yl)methanamine has the potential to be used in a variety of scientific applications. One potential future direction for research is to further explore the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential therapeutic applications of the compound, such as its use as an analgesic or anti-inflammatory agent. Additionally, further research could be done to explore the potential interactions of the compound with other drugs, and to further understand its mechanism of action. Finally, further research could be done to explore the potential environmental applications of the compound, such as its use as an environmental pollutant detector.
Eigenschaften
IUPAC Name |
(1-methylisoquinolin-7-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-11-6-9(7-12)2-3-10(11)4-5-13-8/h2-6H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUSDMUJNJMOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289216 | |
| Record name | 7-Isoquinolinemethanamine, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylisoquinolin-7-yl)methanamine | |
CAS RN |
1416714-21-0 | |
| Record name | 7-Isoquinolinemethanamine, 1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416714-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Isoquinolinemethanamine, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3102278.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate](/img/structure/B3102293.png)
![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102298.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102304.png)
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3102308.png)

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102354.png)
![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102358.png)
